![molecular formula C15H15ClN2O3S B2485868 3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903115-49-0](/img/structure/B2485868.png)
3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine” are not available in the search results, azetidin-2-one derivatives, which are part of the compound’s structure, have been synthesized using β-lactam synthon methods . The β-lactam ring has been exploited to yield biologically active new chemical entities exhibiting a variety of activities .Scientific Research Applications
- The benzimidazole moiety in 3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine has been associated with antimicrobial properties . Researchers have explored its effectiveness against bacteria (e.g., E. coli, B. subtilis), fungi (e.g., C. albicans, A. niger), and other microorganisms.
- The compound’s structure suggests potential applications in coordination chemistry. Luminescence studies have revealed its sensitivity and stable anti-interference properties toward certain metal cations .
- Researchers have designed bipolar materials using related pyridine-based compounds. Investigating the electronic properties of 3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine could contribute to the development of deep-blue emitters .
Antimicrobial Activity
Coordination Chemistry and Luminescence
Bipolar Hosts and Deep-Blue Emitters
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.
Mode of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin . This binding can disrupt the normal function of microtubules, affecting cell division and potentially leading to cell death.
properties
IUPAC Name |
3-[1-[(4-chlorophenyl)methylsulfonyl]azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-5-3-12(4-6-13)11-22(19,20)18-9-15(10-18)21-14-2-1-7-17-8-14/h1-8,15H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMBTLXRTYYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine |
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